

# Application Note: Quantification of DNDI-6148 in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

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## Abstract

This application note details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of **DNDI-6148**, a promising oral drug for cutaneous leishmaniasis, in human K<sub>2</sub>EDTA plasma.<sup>[1][2]</sup> The described protocol utilizes a simple protein precipitation for sample preparation and offers a linear concentration range of 5.00–2000 ng/mL.<sup>[1][2]</sup> This robust method demonstrates high accuracy and precision, making it suitable for preclinical research and pharmacokinetic studies.<sup>[1][3]</sup>

## Introduction

**DNDI-6148** is an oxaborole compound under development for the treatment of leishmaniasis.<sup>[4]</sup> To facilitate clinical and preclinical studies, a reliable and validated bioanalytical method for the quantification of **DNDI-6148** in plasma is essential. This document provides a detailed protocol for the determination of **DNDI-6148** concentrations in human plasma using UPLC-MS/MS, adhering to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.<sup>[1]</sup>

## Experimental Protocol

The following protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of **DNDI-6148** in human plasma.

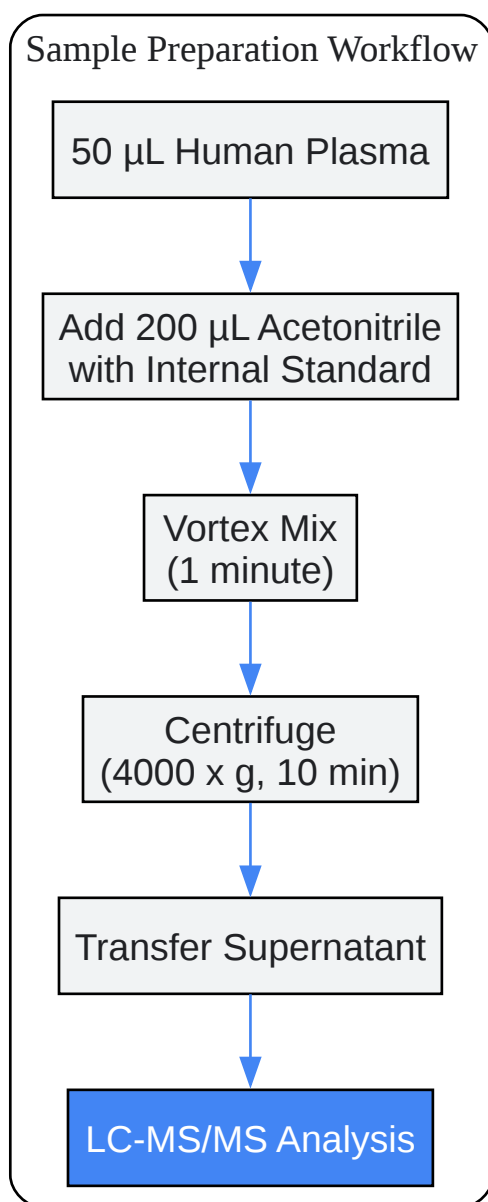
## Materials and Reagents

- **DNDI-6148** reference standard
- Internal Standard (IS): Deuterated **DNDI-6148** ([d<sub>4</sub>]-**DNDI-6148**)
- Acetonitrile (ACN), LC-MS grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Human K<sub>2</sub>EDTA plasma

## Sample Preparation

A protein precipitation method is employed for the extraction of **DNDI-6148** from plasma samples.

- Allow plasma samples to thaw at room temperature.
- Vortex the samples to ensure homogeneity.
- To 50 µL of plasma sample, add 200 µL of precipitation solution (acetonitrile containing the internal standard).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 4000 x g for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.



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Sample Preparation Workflow Diagram

## Liquid Chromatography

A reversed-phase UPLC system is used for the chromatographic separation of **DNDI-6148** and its internal standard.

- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu$ L
- Gradient: A linear gradient is applied for the separation.

## Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ionization mode is used for detection and quantification.

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - **DNDI-6148**: Specific precursor > product ion transition (m/z)
  - **[d4]-DNDI-6148 (IS)**: Specific precursor > product ion transition (m/z)

## Quantitative Data Summary

The UPLC-MS/MS method was validated according to international guidelines.<sup>[1]</sup> The quantitative performance of the assay is summarized in the tables below.

**Table 1: Calibration Curve and Linearity**

| Parameter                         | Value             |
|-----------------------------------|-------------------|
| Linear Range                      | 5.00 - 2000 ng/mL |
| Correlation Coefficient ( $r^2$ ) | $\geq 0.99$       |

**Table 2: Accuracy and Precision**

The intra- and inter-run accuracy and precision were evaluated at four concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).

| Quality Control Level | Intra-run Accuracy (%) | Intra-run Precision (%CV) | Inter-run Accuracy (%) | Inter-run Precision (%CV) |
|-----------------------|------------------------|---------------------------|------------------------|---------------------------|
| LLOQ                  | Within $\pm 20\%$      | $\leq 20\%$               | Within $\pm 20\%$      | $\leq 20\%$               |
| LQC                   | Within $\pm 15\%$      | $\leq 15\%$               | Within $\pm 15\%$      | $\leq 15\%$               |
| MQC                   | Within $\pm 15\%$      | $\leq 15\%$               | Within $\pm 15\%$      | $\leq 15\%$               |
| HQC                   | Within $\pm 15\%$      | $\leq 15\%$               | Within $\pm 15\%$      | $\leq 15\%$               |

The developed method demonstrated intra- and inter-run accuracy and precision within 15% for all concentration levels.[1][2]

### Table 3: Recovery and Matrix Effect

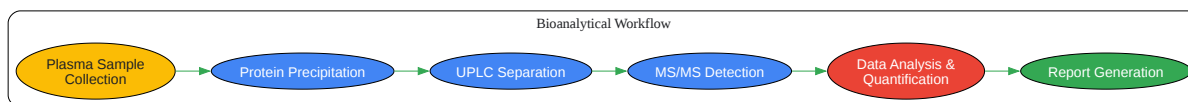
| Parameter      | Result                                       |
|----------------|--|
| Total Recovery | 73.5% - 81.3% (CV $\leq 4.5\%$ )[1][2]       |
| Matrix Effect  | No significant matrix effects were observed. |

## Stability

**DNDI-6148** was found to be stable under various storage and handling conditions in all tested biomatrices.[1][2]

## Conclusion

The described UPLC-MS/MS method provides a reliable, accurate, and precise tool for the quantification of **DNDI-6148** in human plasma. The simple protein precipitation sample preparation and wide linear range make this method highly suitable for supporting preclinical and clinical pharmacokinetic studies of this novel antileishmanial drug.



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### Overall Bioanalytical Workflow

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## References

- 1. Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative analysis of the antiparasitic drug DNDI-6148 in human plasma and various mouse biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
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